molecular formula C9H6BrFN2S B1445131 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole CAS No. 1343894-39-2

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole

Cat. No.: B1445131
CAS No.: 1343894-39-2
M. Wt: 273.13 g/mol
InChI Key: WPMAVOIPCPVZTB-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the second position and a 4-fluorophenylmethyl group at the fifth position of the thiadiazole ring

Properties

IUPAC Name

2-bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2S/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMAVOIPCPVZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl bromide with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted thiadiazoles.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, thiols, and thioethers.

    Coupling Reactions: Products include biaryl derivatives.

Scientific Research Applications

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other electronic materials.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenylmethanol
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-5-fluorophenol

Uniqueness

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

  • Molecular Formula : C₉H₆BrFN₂S
  • Molecular Weight : 243.12 g/mol
  • CAS Number : 63383499
  • Structural Representation : The compound features a bromine atom and a fluorinated phenyl group attached to the thiadiazole ring.

Biological Activity Overview

Thiadiazole derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Anticancer Properties : Many thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : These compounds also demonstrate potential as antimicrobial agents against bacteria and fungi.
  • Inhibition of Enzymes : Some derivatives act as inhibitors for enzymes like carbonic anhydrase.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells.

Case Studies

  • Cytotoxicity Against Breast Cancer Cell Lines :
    • The compound was tested on MCF-7 (breast cancer) and MDA-MB-231 cell lines.
    • Results indicated an IC₅₀ value in the range of 70 to 170 µM, suggesting moderate antiproliferative activity .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiadiazole derivatives have been recognized for their antimicrobial properties. In particular:

  • Inhibition of Bacterial Growth : Studies have reported that compounds similar to this compound exhibit significant inhibition against various bacterial strains .

Comparative Activity Table

Activity TypeCompoundIC₅₀ Value (µM)Reference
Anticancer2-Bromo-5-(4-fluorophenyl)methyl-1,3,4-thiadiazole70 - 170
AntimicrobialSimilar ThiadiazolesVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole

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